2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-ol
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Overview
Description
2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-ol is an organic compound with the molecular formula C11H14Br2O3 It is characterized by the presence of two bromine atoms, a methoxy group, and a phenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-ol typically involves the bromination of 4-methoxyphenol followed by the reaction with epichlorohydrin. The process can be summarized as follows:
Bromination: 4-methoxyphenol is treated with bromine in the presence of a solvent such as acetic acid to yield 2,5-dibromo-4-methoxyphenol.
Epoxidation: The dibromo compound is then reacted with epichlorohydrin under basic conditions to form the epoxide intermediate.
Ring Opening: The epoxide is subsequently opened using a nucleophile, such as water or an alcohol, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atoms can be reduced to yield the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are often employed.
Major Products Formed
Oxidation: Formation of 2-(2,5-Dibromo-4-methoxyphenoxy)propanone.
Reduction: Formation of 2-(4-methoxyphenoxy)propan-1-ol.
Substitution: Formation of 2-(2,5-diamino-4-methoxyphenoxy)propan-1-ol or 2-(2,5-dithiomethyl-4-methoxyphenoxy)propan-1-ol.
Scientific Research Applications
2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-ol involves its interaction with specific molecular targets. The bromine atoms and the phenoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dibromo-5-methoxyphenoxy)propan-1-ol
- 2-(2,5-Dichloro-4-methoxyphenoxy)propan-1-ol
- 2-(2,5-Dibromo-4-ethoxyphenoxy)propan-1-ol
Uniqueness
2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-ol is unique due to the specific positioning of the bromine atoms and the methoxy group, which confer distinct chemical and physical properties. These structural features influence its reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12Br2O3 |
---|---|
Molecular Weight |
340.01 g/mol |
IUPAC Name |
2-(2,5-dibromo-4-methoxyphenoxy)propan-1-ol |
InChI |
InChI=1S/C10H12Br2O3/c1-6(5-13)15-10-4-7(11)9(14-2)3-8(10)12/h3-4,6,13H,5H2,1-2H3 |
InChI Key |
ZTXSSMBPZHZRAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC1=C(C=C(C(=C1)Br)OC)Br |
Origin of Product |
United States |
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